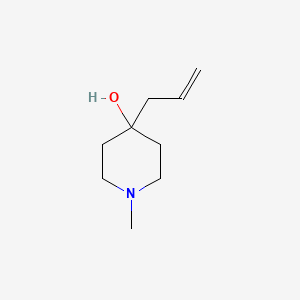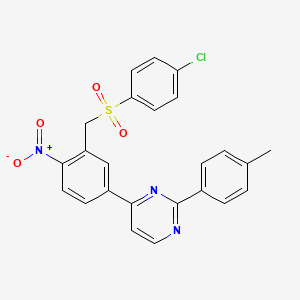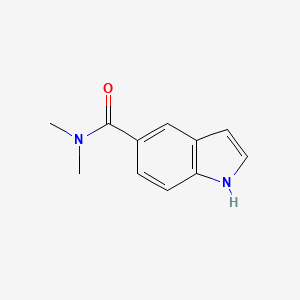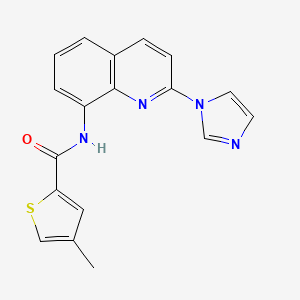
(E)-3-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the acrylonitrile family and is commonly referred to as MQACN. MQACN is a versatile compound that can be synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
1. Synthesis and Pharmacological Actions
(E)-3-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)acrylonitrile and related compounds have been synthesized and explored for their pharmacological actions. Kóbor et al. (1994) reported the synthesis of diesters and dinitriles through Michael addition and their subsequent conversion to isoquinoline derivatives, indicating potential pharmacological activities (Kóbor, Lázár, Fölöp, & Bernáth, 1994).
2. Antitumor Properties
The acrylonitrile derivatives, including those related to (E)-3-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)acrylonitrile, have been investigated for their antitumor properties. Rodrigues et al. (2012) synthesized a series of quinolinyl acrylate derivatives, which demonstrated significant inhibitory effects against human prostate cancer cells both in vitro and in vivo (Rodrigues et al., 2012).
3. Catalytic and Acetylcholinesterase Inhibition Studies
(E)-3-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)acrylonitrile is structurally related to a class of compounds used in catalytic studies and acetylcholinesterase inhibition research. Parveen et al. (2014) conducted a study on (Z)-acrylonitrile analogues for their potential as acetylcholinesterase inhibitors (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).
4. Luminescence and LED Application
Compounds related to (E)-3-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)acrylonitrile have been studied for their luminescent properties, particularly in the context of light-emitting diodes (LEDs). Xu et al. (2003) synthesized E and Z-isomers of acrylonitrile derivatives that exhibit blue/green luminescence, suitable for LED applications (Xu, Chow, Lin, & Lu, 2003).
properties
IUPAC Name |
(E)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-18-10-8-15(9-11-18)13-17(14-21)20(23)22-12-4-6-16-5-2-3-7-19(16)22/h2-3,5,7-11,13H,4,6,12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXBKOVTVLDOZ-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)


![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604076.png)


![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2604083.png)



